Home > Products > Screening Compounds P98585 > Flurazepam hydrochloride
Flurazepam hydrochloride - 1172-18-5

Flurazepam hydrochloride

Catalog Number: EVT-268425
CAS Number: 1172-18-5
Molecular Formula: C21H24Cl2FN3O
Molecular Weight: 424.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flurazepam monohydrochloride is a benzodiazepine.
A benzodiazepine derivative used mainly as a hypnotic.
Source and Classification

Flurazepam hydrochloride is classified as a benzodiazepine, a group of drugs known for their sedative and anxiolytic effects. It was first patented in 1968 and has been in clinical use since the same year. Developed by Roche Pharmaceuticals, it is marketed under various brand names, including Dalmane and Dalmadorm . In terms of its therapeutic classification, flurazepam is categorized as a hypnotic agent due to its effectiveness in inducing sleep.

Synthesis Analysis

The synthesis of flurazepam hydrochloride involves several key steps. A notable method includes the use of ortho-toluidine and phosphoric acid to generate a diazonium salt, which is subsequently reacted with fluorinated compounds to yield the desired product.

  1. Initial Reaction:
    • Ortho-toluidine is dissolved in concentrated phosphoric acid at low temperatures (15-20 °C) before potassium nitrite is added to form the diazonium salt.
  2. Fluorination:
    • The diazonium salt is then reacted with o-fluorotoluene under controlled conditions (temperature maintained between 90-98 °C) to produce the fluorinated intermediate.
  3. Final Steps:
    • The final product is obtained through purification processes that involve filtration and low-pressure distillation .

This method emphasizes temperature control and reaction time to maximize yield and minimize by-products.

Molecular Structure Analysis

Flurazepam hydrochloride has a complex molecular structure characterized by the following:

  • IUPAC Name: 7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one
  • Chemical Formula: C21H23ClFN3O
  • Molecular Weight: 387.88 g/mol
  • Melting Point: 79.5 °C .

The structure features a benzodiazepine core with a chlorine atom and a fluorophenyl group attached, which contribute to its pharmacological activity. The presence of diethylamino groups enhances its lipophilicity, facilitating rapid absorption in biological systems.

Chemical Reactions Analysis

Flurazepam hydrochloride undergoes various chemical reactions during its metabolism and synthesis:

  1. Metabolism:
    • Flurazepam is metabolized primarily in the liver through oxidative pathways, leading to active metabolites such as N-desalkylflurazepam.
    • The elimination half-life of flurazepam itself is approximately 2.3 hours, while its active metabolite can persist for 47 to 100 hours in the body .
  2. Reactivity:
    • The compound can react with nucleophiles due to the presence of electrophilic sites on its aromatic rings, which may be exploited in further synthetic modifications or derivatizations.
Mechanism of Action

Flurazepam exerts its pharmacological effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors:

  • Binding Site: It binds to an allosteric site on GABA-A receptors.
  • Chloride Influx: This binding potentiates GABA's action by facilitating chloride ion influx through the receptor channel, leading to hyperpolarization of neurons .
  • Clinical Effects: This mechanism results in increased sedation, reduced anxiety, and enhanced sleep duration without significantly affecting REM sleep .
Physical and Chemical Properties Analysis

Flurazepam hydrochloride exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Highly soluble in water (500 mg/mL as HCl salt) and organic solvents such as methanol .
  • LogP: Approximately 3.8, indicating moderate lipophilicity.
  • Polar Surface Area: 35.91 Ų suggests good permeability characteristics .

These properties are critical for understanding its behavior in biological systems and its formulation in pharmaceutical products.

Applications

Flurazepam hydrochloride is primarily used in clinical settings for:

  1. Insomnia Treatment: It is effective in reducing sleep latency and increasing total sleep time.
  2. Anxiolytic Effects: Due to its sedative properties, it can also alleviate anxiety symptoms.
  3. Research Applications: Its mechanism of action makes it a valuable compound for studies related to GABAergic activity and benzodiazepine pharmacology .
Historical Context and Development of Flurazepam Hydrochloride

Evolution of Benzodiazepine Hypnotics: From Discovery to Clinical Adoption

The development of benzodiazepine hypnotics represented a paradigm shift in sedative-hypnotic pharmacology, with flurazepam hydrochloride emerging as a pivotal agent in this therapeutic class. Benzodiazepines were first discovered in the 1950s when Sternbach and colleagues at Hoffmann-La Roche synthesized chlordiazepoxide (Librium®) while working on benzheptoxdiazine derivatives [1] [4]. This breakthrough led to the systematic development of numerous benzodiazepine derivatives optimized for hypnotic properties. Flurazepam (marketed as Dalmane® and Dalmadorm®) was patented in 1968 by Roche Pharmaceuticals and introduced into medical practice that same year, representing one of the first benzodiazepines specifically developed and approved as a hypnotic agent [1] [4]. Its clinical adoption marked a significant advancement over earlier compounds due to its optimized pharmacokinetic profile and improved safety characteristics.

The pharmacological innovation of flurazepam centered on its benzodiazepine core structure (7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) which conferred high-affinity binding to the benzodiazepine site within the gamma-aminobutyric acid-A (GABA-A) receptor complex [4] [5]. This molecular design potentiated GABA-mediated inhibitory neurotransmission in the ascending reticular activating system, effectively reducing cortical and limbic arousal while producing fewer undesirable effects on sleep architecture compared to earlier sedatives [4] [9]. By the early 1970s, flurazepam had become one of the most prescribed hypnotics globally, with U.S. prescriptions reaching 6.5 million by 1973, reflecting its rapid clinical acceptance as a first-line therapy for insomnia [4] [5].

Table 1: Key Milestones in Benzodiazepine Hypnotic Development Leading to Flurazepam

Time PeriodDevelopment MilestoneSignificance
1955-1960Discovery of chlordiazepoxideFirst benzodiazepine synthesized with anxiolytic properties
1960-1965Development of diazepamImproved potency and pharmacokinetics
1965-1968Synthesis and patenting of flurazepamFirst benzodiazepine optimized specifically for hypnotic properties
1968Introduction of flurazepamFirst clinically adopted benzodiazepine hypnotic
1970FDA approval of flurazepamFormal recognition as safe and effective hypnotic

Flurazepam's Role in the Transition from Barbiturates to Modern Sedative-Hypnotics

Flurazepam hydrochloride played a crucial pharmacological bridging role in the historical transition from barbiturate-based sedatives to modern benzodiazepine hypnotics. Prior to benzodiazepines, barbiturates dominated the hypnotic market despite significant drawbacks including narrow therapeutic indices, high abuse potential, severe respiratory depression in overdose, and significant effects on sleep architecture [1] [4]. These limitations created an urgent need for safer alternatives. Flurazepam emerged as a revolutionary agent due to its fundamentally different mechanism of action – rather than directly activating GABA receptors like barbiturates, it allosterically modulated GABA-A receptors through specific benzodiazepine binding sites, enhancing GABA's inhibitory effects only when endogenous GABA was present [4] [6]. This mechanism provided a built-in safety ceiling against fatal respiratory depression that had plagued barbiturate therapy.

Clinical studies demonstrated flurazepam's distinct advantages over barbiturates in long-term management of insomnia. While barbiturates such as secobarbital and pentobarbital rapidly lost effectiveness after approximately two weeks of continuous use due to tolerance development, flurazepam maintained therapeutic efficacy for up to four weeks of continuous administration without significant tolerance development [4] [5]. Furthermore, flurazepam exhibited a significantly reduced potential for causing fatal overdose compared to barbiturates and did not induce hepatic microsomal enzymes to the same extent, minimizing dangerous drug interactions [1] [6]. This safety profile, combined with its preservation of rapid eye movement (REM) sleep architecture and absence of REM rebound upon discontinuation, positioned flurazepam as a transformative agent in sleep medicine [2] [4].

Table 2: Comparative Pharmacology: Flurazepam vs. Barbiturates

Pharmacological CharacteristicFlurazepamBarbiturates
Mechanism of ActionGABA-A receptor allosteric modulatorGABA-A receptor direct agonist
Therapeutic IndexWideNarrow
Respiratory Depression RiskLow at therapeutic dosesHigh, dose-dependent
Enzyme InductionMinimalSignificant hepatic induction
Tolerance DevelopmentMinimal over 4 weeksRapid (within 1-2 weeks)
REM Sleep EffectsMinimal suppressionSignificant suppression
Physical Dependence PotentialModerateHigh

Patent History and Early Pharmacological Characterization

The development of flurazepam was formally documented in United States Patent 3,567,710, awarded on March 2, 1971, to Fryer and Sternbach of Hoffmann-La Roche, Inc. [6]. This patent detailed the compound's synthesis via a multi-step process beginning with the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with amino acid derivatives to form the benzodiazepine core, followed by specific alkylation reactions to introduce the N1-diethylaminoethyl side chain that distinguished it from earlier benzodiazepines [6]. Early pharmacological characterization revealed flurazepam's unique profile among benzodiazepines, with animal studies demonstrating potent hypnotic effects but less pronounced anxiolytic activity compared to compounds like diazepam [4] [5]. This selective hypnotic action was attributed to its specific binding affinity within GABA-A receptor complexes concentrated in sleep-regulating brain regions.

A critical discovery during early investigation was flurazepam's extensive hepatic metabolism into multiple pharmacologically active compounds. While the parent compound had a relatively short plasma half-life of approximately 2.3 hours, researchers identified that it underwent rapid biotransformation into three principal metabolites: hydroxyethyl flurazepam, flurazepam aldehyde, and N-desalkylflurazepam (also known as N1-desalkyl-flurazepam) [4] [6]. The latter metabolite proved particularly pharmacologically significant due to its extended elimination half-life ranging from 47 to 100 hours in humans, which contributed to flurazepam's sustained hypnotic effects without drug accumulation [1] [4]. This metabolic pathway explained the clinically observed "carryover effect" where efficacy increased over the first several nights of administration as active metabolites reached steady-state concentrations [4] [8].

Protein binding studies established that approximately 97% of circulating flurazepam and its metabolites bound to plasma proteins, primarily albumin, which influenced its distribution and potential for drug interactions [8]. Early clinical pharmacokinetic studies demonstrated dose-linear absorption with peak plasma concentrations of the parent compound occurring within 0.5-2 hours after oral administration, though maximal concentrations of the active N-desalkylflurazepam metabolite peaked later at approximately 10.2 hours post-administration [4]. This research established flurazepam's distinctive pharmacokinetic profile among benzodiazepines and informed dosing strategies that capitalized on its metabolite-mediated sustained activity.

Table 3: Early Pharmacological Characterization of Flurazepam Hydrochloride

ParameterParent CompoundN-desalkylflurazepam Metabolite
Bioavailability83%Not applicable (metabolite)
Plasma Protein Binding97%97%
Time to Peak Plasma Concentration1.0 hour (mean)10.2 hours (mean)
Peak Plasma Concentration (30mg dose)2.4 ng/mL (mean)20.4 ng/mL (mean)
Elimination Half-life2.3 hours (mean)71.4 hours (mean)
Detection Window in Blood<24 hoursUp to 9 days

Table 4: Flurazepam Hydrochloride: Nomenclature and Chemical Identifiers

Designation TypeName/Identifier
Systematic IUPAC Name7-Chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Chemical FormulaC~21~H~23~ClFN~3~O
CAS Registry Number17617-23-1 (base)
1172-18-5 (dihydrochloride)
36105-20-1 (monohydrochloride)
Brand NamesDalmane®, Dalmadorm®, Felison®, Flunox®, Valdorm®, Somnol®
Development CodesRo 5-6901, ID-480, NSC-78559

Properties

CAS Number

1172-18-5

Product Name

Flurazepam hydrochloride

IUPAC Name

7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;hydrochloride

Molecular Formula

C21H24Cl2FN3O

Molecular Weight

424.3 g/mol

InChI

InChI=1S/C21H23ClFN3O.ClH/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23;/h5-10,13H,3-4,11-12,14H2,1-2H3;1H

InChI Key

PUGVROXLRUQCAF-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)

Synonyms

Apo Flurazepam
Apo-Flurazepam
Dalmadorm
Dalmane
Dihydrochloride, Flurazepam
Dormodor
Flurazepam
Flurazepam Dihydrochloride
Flurazepam Hydrochloride
Flurazepam Mono Perchlorate
Flurazepam Mono-Perchlorate
Flurazepam Monohydrochloride
Hydrochloride, Flurazepam
Mono-Perchlorate, Flurazepam
Monohydrochloride, Flurazepam
Staurodorm

Canonical SMILES

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.